
6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and biological properties.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one derivatives have shown potential in the treatment of epilepsy. Synthesis and evaluation of these compounds revealed their effectiveness in the 6 Hz psychomotor seizure test, suggesting their potential as anticonvulsant agents. The compounds exhibited good binding properties with epilepsy molecular targets such as glutamate, GABA(A) delta, and GABA(A) alpha-1 receptors, highlighting their therapeutic potential in epilepsy management (Praveen Kumar et al., 2011).
Analgesic and Anti-inflammatory Activities
Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones synthesized through chemical reactions demonstrated significant analgesic and anti-inflammatory activities. These compounds were moderately more potent than the reference standard diclofenac sodium, with a mild ulcerogenic potential compared to acetylsalicylic acid, indicating their potential as safer analgesic and anti-inflammatory drugs (V. Alagarsamy et al., 2011).
Phosphodiesterase Inhibition
Studies on 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines substituted at the 5- to 8-positions for their inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) have identified the importance of 6-substitution for potent and selective inhibitory activity. These findings are crucial for developing therapeutic agents that dilate coronary arteries via specific inhibition of cGMP-PDE, potentially beneficial in cardiovascular diseases (Y. Takase et al., 1994).
Insecticidal Efficacy
The synthesis of novel bis quinazolin-4(3H)-one derivatives and their evaluation for insecticidal efficacy highlight the potential of these compounds in pest management. The structural features of these compounds were confirmed through spectral analysis, presenting a new avenue for developing insecticidal agents (Manal M. El-Shahawi et al., 2016).
Antimycobacterial Activity
The development of 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones via microwave-assisted reactions and their evaluation against Mycobacterium spp. strains have shown significant antimycobacterial activity. This research opens up new possibilities for treating tuberculosis with compounds exhibiting high inhibitory activity and favorable lipophilicity and polarity characteristics (J. Quiroga et al., 2014).
Propiedades
IUPAC Name |
6-amino-3-(3-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-4-5-13-12(6-9)14(19)17(8-16-13)10-2-1-3-11(18)7-10/h1-8,18H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWCOFWWHLTSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/no-structure.png)
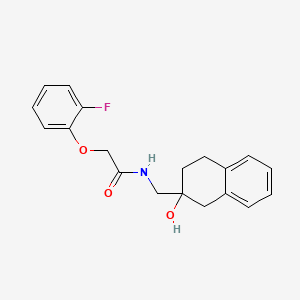
![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)
![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
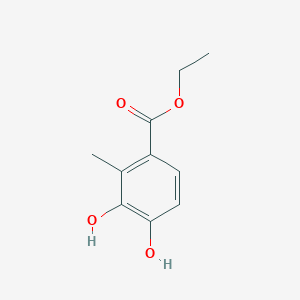
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)
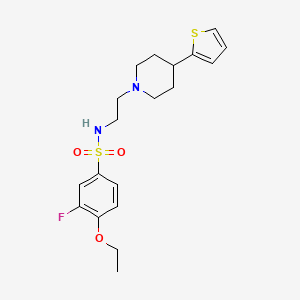
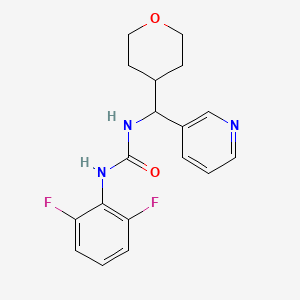
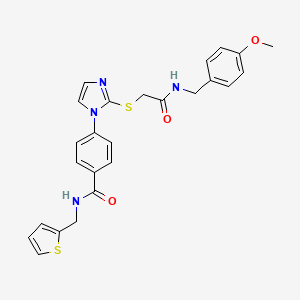
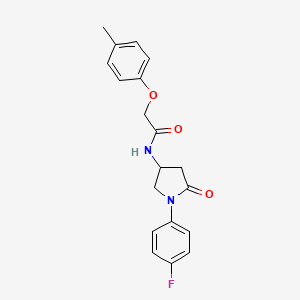
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)